Fmoc-N-Me-Arg(Pbf)-OH
Description
Significance of N-Methylation in Peptides
The introduction of N-methylation into a peptide backbone can lead to a cascade of structural and functional changes, ultimately enhancing its drug-like properties. acs.org
Influence on Conformational Properties and Peptide Design
N-methylation imposes significant conformational constraints on the peptide backbone. nih.gov The presence of the methyl group can favor specific secondary structures, such as β-turns, by influencing the cis/trans isomerization of the peptide bond. researchgate.net This conformational rigidity can be a powerful tool in peptide design, allowing for the stabilization of a desired bioactive conformation. researchgate.netnih.gov However, the impact of N-methylation is context-dependent; in some cases, it can also destabilize the active conformation, leading to reduced biological activity. nih.gov
Impact on Biological Activity and Receptor Selectivity
By locking the peptide into a more defined shape, N-methylation can significantly impact its interaction with biological targets. nih.govnih.gov This can lead to enhanced potency and, in some instances, improved selectivity for specific receptor subtypes. nih.govnih.gov The ability to fine-tune receptor selectivity is a crucial aspect of drug development, as it can help to minimize off-target effects. Multiple N-methylations of a cyclic hexapeptide integrin antagonist, for example, were shown to increase its selectivity for different integrin subtypes. nih.gov
Enhancement of Metabolic Stability and Bioavailability
One of the most significant advantages of N-methylation is the enhancement of a peptide's metabolic stability. researchgate.netmdpi.com The methyl group shields the adjacent peptide bond from proteolytic enzymes that would normally degrade the peptide in the body, thereby increasing its half-life. nih.govresearchgate.net This increased resistance to enzymatic degradation, coupled with improved lipophilicity, can lead to enhanced bioavailability, including oral availability in some cases. nih.govcipsm.denih.gov
Role in Preventing Hydrogen Bond Formation
The substitution of an amide proton with a methyl group eliminates a hydrogen bond donor. researchgate.netmdpi.com This disruption of the hydrogen-bonding network can have a profound effect on the peptide's secondary structure and its interactions with its environment. researchgate.netmdpi.com By preventing the formation of certain intramolecular and intermolecular hydrogen bonds, N-methylation can favor conformations that are more permeable to cell membranes. nih.govmdpi.com
Overview of Arginine Modifications in Peptides
Arginine, with its positively charged guanidinium (B1211019) group, plays a critical role in many biological processes through electrostatic interactions. portlandpress.com Modifications to this side chain, both natural and synthetic, are of great interest in peptide and protein science.
Naturally Occurring Arginine Methylation
Arginine methylation is a common post-translational modification in eukaryotes, catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). nih.govtandfonline.comtandfonline.com This process involves the transfer of a methyl group from S-adenosylmethionine to the nitrogen atoms of the arginine guanidino group. tandfonline.comtandfonline.com
Three main forms of methylated arginine are found in nature:
NG-monomethylarginine (MMA)
Asymmetric dimethylarginine (ADMA)
Symmetric dimethylarginine (SDMA) portlandpress.comtandfonline.com
These modifications play a crucial role in regulating a wide array of cellular processes, including signal transduction, gene transcription, and RNA processing. portlandpress.comtandfonline.com For instance, the methylation of Small Heterodimer Partner (SHP) at Arginine-57 by PRMT5 has been shown to be critical for liver metabolic regulation. nih.govnih.gov This natural precedent highlights the profound impact that arginine methylation can have on protein function and biological pathways.
Synthetic Strategies for Arginine Analogs
The synthesis of peptides containing arginine requires careful consideration due to the highly basic and nucleophilic nature of its guanidinium side chain. omizzur.comgoogle.com To prevent unwanted side reactions during peptide synthesis, the guanidino group must be protected. omizzur.comresearchgate.net A variety of protecting groups have been developed for this purpose, with the sulfonyl-type protectors being particularly common in Fmoc-based solid-phase peptide synthesis (SPPS). chempep.comrsc.org
Among the most widely used protecting groups for the arginine side chain are Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). chempep.compeptide.com The Pbf group is often favored due to its high lability under acidic conditions, typically being removed with trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. chempep.compeptide.comadvancedchemtech.com This ease of removal is particularly advantageous when synthesizing peptides containing multiple arginine residues. peptide.com The Pbf group is also considered less prone to causing side reactions with sensitive amino acids like tryptophan during cleavage compared to other protecting groups. peptide.com
The general strategy for incorporating arginine analogs into a peptide sequence using Fmoc-SPPS involves the use of an N-α-Fmoc protected arginine derivative with its side chain protected by a group such as Pbf. chempep.comadvancedchemtech.com This protected amino acid is then coupled to the growing peptide chain on the solid support. The Fmoc group is subsequently removed with a mild base, typically piperidine (B6355638), to allow for the coupling of the next amino acid in the sequence. chempep.com This cycle is repeated until the desired peptide is synthesized.
Challenges in the synthesis of arginine-containing peptides include potential side reactions such as lactam formation, especially with Fmoc-Arg(Pbf)-OH, which can lead to the formation of inactive byproducts. rsc.org To address these challenges, various strategies have been developed, such as optimizing coupling conditions and using specific activating agents. rsc.org Researchers have also explored the synthesis of novel arginine analogs with modified properties, such as increased lipophilicity, to enhance the permeability of peptides through biological membranes. mdpi.comresearchgate.net These strategies often involve multi-step syntheses to introduce different protecting groups or modify the guanidinium side chain itself. mdpi.comresearchgate.netresearchgate.net
Fmoc-N-Me-Arg(Pbf)-OH: A Detailed Profile
This compound is a specialized amino acid derivative used in the synthesis of N-methylated peptides. chemimpex.comglpbio.com It combines the features of N-methylation with the established Pbf protection strategy for the arginine side chain, making it a valuable building block in peptide chemistry. chemimpex.comglpbio.com
Chemical Structure and Properties
The structure of this compound consists of an arginine core with three key modifications:
N-α-Fmoc group: The α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and a cornerstone of Fmoc-SPPS. chempep.comchemimpex.com
N-α-Methyl group: A methyl group is attached to the α-amino group, conferring the properties of N-methylation to the resulting peptide. chembk.comresearchgate.net
Guanidino-Pbf group: The guanidino side chain of arginine is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is acid-labile. omizzur.comchempep.com
This compound typically appears as an off-white to white solid and is soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and N,N-dimethylformamide. chemimpex.comchembk.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 913733-27-4 | chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C35H42N4O7S | chemimpex.comchemicalbook.comsigmaaldrich.com |
| Molecular Weight | 662.8 g/mol | chemimpex.comchemicalbook.combiosynth.com |
| Appearance | Off-white solid | chemimpex.com |
| Storage Temperature | 2-8 °C or -20 °C | chemimpex.comchemicalbook.comscientificlabs.co.uk |
Applications in Peptide Synthesis
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce N-methylated arginine residues into a peptide sequence. glpbio.comscientificlabs.co.uksigmaaldrich.com The incorporation of this derivative can enhance the biological activity and pharmacokinetic properties of the resulting peptides. chemimpex.com
Research applications for this compound are diverse and include:
Drug Development: It is used in the design and optimization of peptide-based drugs to improve their stability and bioactivity. chemimpex.com
Therapeutic Peptides: Nω-Methylation is a post-translational modification found in some proteins, and this derivative allows for the convenient introduction of N-methylated arginine into model peptides for research. glpbio.com It has been used in the synthesis of neurotensin-derived ligands for PET imaging and in the preparation of tetrapeptide aldehyde inhibitors of the dengue virus NS3 protease. chemicalbook.commedchemexpress.com
Bioconjugation: The modified arginine can be incorporated into peptides intended for bioconjugation, where peptides are attached to other biomolecules. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)38-33(36)37-17-11-16-29(32(40)41)39(6)34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,40,41)(H3,36,37,38)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKXARLCPKZHJ-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913733-27-4 | |
| Record name | Fmoc-N-Me-Arg(Pbf)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Fmoc N Me Arg Pbf Oh: a Specialized Building Block in Peptide Synthesis
Protecting Group Strategies for Arginine Derivatives in Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing arginine presents a unique set of challenges due to the highly basic and nucleophilic nature of its guanidinium (B1211019) side chain. nih.govub.edu To prevent unwanted side reactions and ensure the correct peptide sequence is assembled, the guanidinium group must be protected throughout the synthesis. nih.govresearchgate.net In the context of Fmoc-based SPPS, this protection must be stable to the basic conditions used for Fmoc group removal (typically piperidine) yet readily cleavable under the final acidic conditions used to deprotect the side chains and release the peptide from the solid support (usually trifluoroacetic acid, TFA). chempep.comaltabioscience.com
The Role of the Pbf Group in Arginine Side Chain Protection
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is currently the most widely used protecting group for the arginine side chain in Fmoc SPPS. nih.govnih.gov Its popularity stems from a favorable balance of stability and lability, making it highly compatible with standard Fmoc protocols. chempep.comadvancedchemtech.com
The primary role of the Pbf group is to suppress the reactivity of the guanidine (B92328) moiety, thereby preventing several potential side reactions during peptide synthesis. chempep.comnih.gov One of the most significant of these is δ-lactam formation, a side reaction that can occur during the incorporation of arginine. The Pbf group effectively minimizes this and other undesirable reactions like cyclization and branching. chempep.comnih.gov By "breaking" the guanidinium's electron density through its sulfonamide linkage, the Pbf group deactivates the nucleophilicity of the side chain. reddit.com
Fmoc-Arg(Pbf)-OH is highly compatible with the standard reagents and conditions of Fmoc-SPPS. chempep.comaltabioscience.com The Pbf group is stable to the basic conditions (e.g., 20% piperidine (B6355638) in DMF) used for the repeated removal of the N-terminal Fmoc group during chain elongation. chempep.com It is, however, efficiently removed during the final cleavage step with strong acids like TFA, typically within 1-2 hours. nih.gov This orthogonality is a cornerstone of the Fmoc strategy, allowing for the selective deprotection of the N-terminus without affecting the side-chain protecting groups until the final step. altabioscience.com
Comparison with Other Arginine Protecting Groups
While Pbf is the current standard, other sulfonyl-based protecting groups have been historically and are still occasionally used for arginine protection in Fmoc SPPS. The choice of protecting group can be critical, especially in the synthesis of complex or arginine-rich peptides. peptide.com
The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group was one of the earlier protecting groups developed for this purpose. nih.govpeptide.com It is also acid-labile and can be removed with TFA, but it is generally less labile than Pbf. peptide.compeptide.com This can necessitate longer deprotection times, which can be problematic for peptides containing multiple arginine residues or other acid-sensitive modifications. peptide.compeptide.com Consequently, Fmoc-Arg(Mtr)-OH is now less commonly used, particularly for more complex syntheses. chempep.compeptide.com
The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is structurally similar to Pbf and was introduced as a more acid-labile alternative to Mtr. nih.govpeptide.com The Pmc group is cleaved by TFA in about 1-3 hours. scientificlabs.co.uk While Pmc is more labile than Mtr, Pbf is generally considered to be slightly more labile than Pmc, allowing for faster and cleaner final deprotection, especially for peptides with multiple arginines. nih.govpeptide.com This subtle but significant difference in lability has contributed to Pbf becoming the preferred choice in most applications. nih.gov
Table 1: Comparison of Arginine Protecting Groups
| Protecting Group | Full Name | Relative Acid Lability | Common Applications |
| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | High | Standard for Fmoc-SPPS, especially for Arg-rich peptides. advancedchemtech.comnih.govpeptide.com |
| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Medium-High | Used in Fmoc-SPPS, often for peptides with multiple Arg residues. peptide.compeptide.comsigmaaldrich.com |
| Mtr | 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Medium | Best for peptides with one or two Arg residues due to slower cleavage. peptide.compeptide.com |
Table 2: Compound Names
| Abbreviation | Full Chemical Name |
| Fmoc-N-Me-Arg(Pbf)-OH | N-α-Fmoc-N-α-methyl-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine |
| Fmoc-Arg(Pbf)-OH | N-α-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine chempep.com |
| Fmoc-Arg(Mtr)-OH | N-α-Fmoc-Ng-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine peptide.com |
| Fmoc-Arg(Pmc)-OH | N-α-Fmoc-N G-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine sigmaaldrich.com |
| TFA | Trifluoroacetic Acid |
| DMF | Dimethylformamide |
Fmoc-Arg(Boc)2-OH
Fmoc-Arg(Boc)2-OH is another arginine derivative employed in Fmoc-based solid-phase peptide synthesis. advancedchemtech.com In this compound, the guanidine side chain of arginine is protected by two tert-butoxycarbonyl (Boc) groups. chempep.com These Boc groups are removable with trifluoroacetic acid (TFA). mdpi.com While effective, the use of Fmoc-Arg(Boc)2-OH can necessitate harsher deprotection conditions compared to Pbf-protected arginine. chempep.com
The coupling of Fmoc-Arg(Boc)2-OH can be achieved using standard activation methods. advancedchemtech.com However, due to the steric hindrance of the bulky side-chain protection, longer reaction times may be required. advancedchemtech.com Research has shown that solutions of Fmoc-Arg(Boc)2-OH in solvents like N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP) can be stable for extended periods. researchgate.netresearchgate.net
| Property | Value | Source |
| Chemical Formula | C31H40N4O8 | biosynth.comiris-biotech.de |
| Molecular Weight | 596.67 g/mol | biosynth.com |
| CAS Number | 143824-77-5 | biosynth.comiris-biotech.de |
| Storage Temperature | -20°C | iris-biotech.de |
MIS Protecting Group
The 1,2-dimethylindole-3-sulfonyl (MIS) group is a more recent development in arginine side chain protection for peptide synthesis. nih.govug.edu.pl It has been shown to be significantly more labile to acid than the more commonly used Pbf and Pmc protecting groups. nih.govnih.gov This increased acid lability makes Fmoc-Arg(MIS)-OH a potentially better option, especially for the synthesis of peptides rich in arginine, those sensitive to acid, and in large-scale synthesis operations. nih.gov
A key advantage of the MIS group is its enhanced deprotection kinetics. For instance, in a comparative study, the MIS group was completely cleaved from a model peptide within 30 minutes using a 1:1 mixture of TFA and dichloromethane (B109758) (DCM). nih.gov In contrast, only 4% of the Pbf-protected peptide was cleaved under the same conditions. nih.gov Furthermore, the MIS protecting group is compatible with peptides that contain tryptophan. nih.gov
Chemical Structure and Stereochemistry
The chemical compound this compound is a derivative of arginine with specific protecting groups and an N-methyl modification. Its systematic name is (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid. chemdad.com The structure incorporates the Fmoc group for Nα-protection, the Pbf group for side-chain guanidino protection, and a methyl group on the α-nitrogen. chempep.comsigmaaldrich.com This compound is typically a white powder and is used in peptide synthesis. chemdad.com
| Property | Value | Source |
| Chemical Formula | C35H42N4O7S | sigmaaldrich.comchemicalbook.com |
| Molecular Weight | 662.8 g/mol | sigmaaldrich.comchemicalbook.com |
| CAS Number | 913733-27-4 | sigmaaldrich.comchemicalbook.com |
| Predicted Boiling Point | 817.5±75.0 °C | chemdad.comchemicalbook.com |
| Predicted Density | 1.34±0.1 g/cm3 | chemdad.comchemicalbook.com |
| Storage Conditions | Sealed in dry, freezer under -20°C | chemdad.comchemicalbook.com |
L-Isomer (Fmoc-L-N-Me-Arg(Pbf)-OH)
The naturally occurring and most commonly used form of this amino acid derivative is the L-isomer, Fmoc-L-N-Me-Arg(Pbf)-OH. sigmaaldrich.comchemdad.com The "L" designation refers to the stereochemical configuration at the α-carbon, which is the chiral center of the amino acid. This configuration is essential for the synthesis of biologically active peptides that mimic natural proteins. It is widely used in Fmoc solid-phase peptide synthesis to introduce N-methylated L-arginine residues into a peptide sequence. sigmaaldrich.comscientificlabs.co.uk
D-Isomer (Fmoc-D-N-Me-Arg(Pbf)-OH)
The D-isomer, Fmoc-D-N-Me-Arg(Pbf)-OH, is the enantiomer of the L-isomer. medchemexpress.com While less common than the L-form, the incorporation of D-amino acids into peptides can have significant effects. It can increase the peptide's resistance to proteolytic degradation, thereby enhancing its stability and in vivo half-life. The use of D-isomers can also influence the peptide's conformation and its binding affinity to target molecules. Fmoc-D-N-Me-Arg(Pbf)-OH serves as the building block for introducing N-methylated D-arginine residues into a peptide chain during synthesis. medchemexpress.comresearchgate.net
Synthetic Methodologies for Fmoc N Me Arg Pbf Oh
General Synthetic Approaches
A common and effective method for synthesizing Fmoc-N-Me-Arg(Pbf)-OH involves a sequential protection and deprotection strategy. google.com
Esterification: The synthesis typically begins with the esterification of the carboxyl group of arginine to prevent its participation in subsequent reactions. google.com This is often achieved using an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst, such as thionyl chloride, to produce the corresponding arginine ester hydrochloride salt (e.g., Arg-OEt·2HCl). google.com The reaction temperature is carefully controlled, often starting at low temperatures (-10 to 0°C) and then warming to 0-50°C for an extended period (24-72 hours). google.com
Boc Protection: The α-amino group is then protected with a tert-butyloxycarbonyl (Boc) group. google.com This is a standard procedure in peptide chemistry that utilizes di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. This step yields Boc-Arg(Pbf)-OR.
Pbf Introduction: The guanidine (B92328) group on the arginine side chain is protected with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. google.com This is a critical step to prevent side reactions involving the highly nucleophilic guanidino group. chempep.com The reaction is carried out by treating the Boc-protected arginine ester with Pbf-Cl in the presence of a base. google.com
De-Boc: With the guanidine group protected, the Boc group on the α-amino is selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield H-Arg(Pbf)-OR. google.comgoogle.com
Saponification: The ester group is then hydrolyzed (saponified) to regenerate the carboxylic acid. google.com This is usually done by treating the compound with a base, such as sodium hydroxide (B78521), at a controlled pH (typically 10-12). google.com This step yields H-Arg(Pbf)-OH.
Fmoc Introduction: The final step is the introduction of the fluorenylmethyloxycarbonyl (Fmoc) group onto the α-amino group. google.com This is typically accomplished by reacting H-Arg(Pbf)-OH with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a base. google.com This yields the final product, Fmoc-Arg(Pbf)-OH, which is then methylated.
A patent describes a method that involves these steps, highlighting that this controlled sequence allows for a more efficient use of reagents, particularly Pbf-Cl. google.com
An alternative to the Boc group for the initial α-amino protection is the benzyloxycarbonyl (Cbz or Z) group. google.commasterorganicchemistry.com The Cbz group can be introduced by reacting arginine with benzyl (B1604629) chloroformate (Cbz-Cl).
The general workflow using Cbz protection is as follows:
Cbz Protection: The α-amino group of arginine is protected with the Cbz group. google.com
Pbf Introduction: The Pbf group is introduced onto the guanidino group to give Cbz-Arg(Pbf)-OH. researchgate.net
Cbz Deprotection: The Cbz group is then removed. A common method for Cbz deprotection is catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), which is a mild method that proceeds at neutral pH. masterorganicchemistry.comresearchgate.net
Fmoc Introduction: Finally, the Fmoc group is introduced onto the free α-amino group. researchgate.net
While this method avoids the use of strong acids for deprotection of the α-amino group, the Cbz protection route can have its own challenges. For instance, reactions in the aqueous phase can lead to high consumption and decomposition of the expensive Pbf-Cl, making the reaction incomplete and less economically viable for industrial applications. google.com Another protecting group, the isonicotinyloxycarbonyl (iNoc) group, has been presented as an acid-stable alternative to Cbz, offering stability during Boc removal and allowing for mild reductive cleavage. iris-biotech.de
Table 1: Comparison of α-Amino Protecting Groups
| Protecting Group | Introduction Reagent | Deprotection Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Boc | (Boc)₂O | Strong acid (e.g., TFA) google.commasterorganicchemistry.com | Widely used, well-established procedures. | Requires strong acid for removal, which may not be compatible with all substrates. chempep.com |
| Cbz | Cbz-Cl | Catalytic hydrogenation (H₂/Pd-C) masterorganicchemistry.com | Mild, neutral pH deprotection. masterorganicchemistry.com | Aqueous phase reactions can be inefficient; potential for side reactions. google.com |
| iNoc | iNoc-Cl | Mild reductive cleavage (e.g., Zn/acetic acid) iris-biotech.de | High stability to acid; improves solubility. iris-biotech.de | Less commonly used than Boc or Cbz. |
Challenges in Large-Scale Production and Yield Optimization
The large-scale production of this compound presents several challenges, primarily related to cost, yield, and the control of side reactions. researchgate.net
Research has shown that by employing a step-wise protection strategy, as detailed in section 3.1.1, the amount of Pbf-Cl can be significantly reduced. google.com One patented method claims that by first protecting the carboxyl and α-amino groups, only 1.1 equivalents of Pbf-Cl are needed to achieve complete reaction of the arginine, which greatly reduces costs and improves the efficiency of the process. google.com
Several side reactions can occur during the synthesis of Fmoc-Arg(Pbf)-OH, which can impact the yield and purity of the final product. One of the most significant side reactions is the formation of a δ-lactam. csic.es This occurs through an intramolecular cyclization of the activated carboxylic acid with the δ-guanidino group of the arginine side chain. csic.esrsc.org This side reaction is particularly problematic during the coupling steps in peptide synthesis and can lead to the formation of des-arginine peptides. csic.es
Strategies to minimize δ-lactam formation include:
In situ activation: Activating the carboxylic acid in the presence of the coupling reagents and the amino component can help to favor the intermolecular coupling reaction over the intramolecular cyclization. csic.es
Temperature control: Maintaining a consistent temperature (e.g., 45°C) can help to speed up the desired coupling reaction, thereby outcompeting the side reaction. csic.es
Solvent choice: The choice of solvent can also influence the rate of δ-lactam formation. rsc.org
Another potential issue is racemization, especially during the saponification step if harsh basic conditions are used. researchgate.net Mild conditions, such as using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature, can help to minimize this risk. researchgate.net
During the final cleavage of the Pbf group with strong acids like TFA, the reactive cationic species generated can lead to side reactions with sensitive amino acids such as tryptophan. sigmaaldrich.combzchemicals.com The use of scavengers in the cleavage cocktail is essential to mitigate these unwanted modifications. sigmaaldrich.com
Methylation Strategies for this compound
N-methylation of the α-amino group of arginine introduces a modification that can enhance the properties of peptides, such as increasing metabolic stability and cell permeability. nih.gov However, the synthesis of N-methylated amino acids, including this compound, is challenging. researchgate.net
Several strategies have been developed for the N-methylation of amino acids. One common approach involves the formation of an oxazolidinone intermediate from the Fmoc-protected amino acid, followed by reductive opening of the ring. acs.org
Another strategy involves the use of a nosyl (o-NBS) protecting group. acs.org The general steps are:
Protection of the amino acid methyl ester with o-NBS-Cl.
N-methylation using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as DBU.
Hydrolysis of the methyl ester.
Removal of the o-NBS group.
Introduction of the Fmoc group.
A significant challenge in the synthesis of this compound is that the Fmoc group is not stable under the basic conditions often used for methyl ester hydrolysis. researchgate.net This can lead to the premature removal of the Fmoc group. To circumvent this, a tert-butyl ester, which can be cleaved under acidic conditions, could be used instead of a methyl ester. researchgate.net
On-resin methylation methods have also been explored. One such method involves the use of Dbs-Cl for the α-N-protection of Arg(Pbf) on a solid support, followed by reaction with formaldehyde (B43269) and a reducing agent. google.com This approach is designed to be compatible with Fmoc-based solid-phase peptide synthesis (SPPS) and avoids issues associated with other methylation chemistries that are incompatible with the Pbf protecting group. google.com
Table 2: Common Methylating Agents and Methods
| Method/Reagent | Description | Key Features |
|---|---|---|
| Oxazolidinone Intermediate | Formation of a 5-oxazolidinone (B12669149) from the Fmoc-amino acid, followed by reductive ring opening. acs.org | Efficient and can be more environmentally benign. acs.org |
| o-NBS Protection | Utilizes an o-nitrobenzenesulfonyl (o-NBS) group to direct methylation. acs.org | Compatible with Fmoc-SPPS protecting groups. acs.org |
| On-Resin Methylation | N-methylation is performed while the amino acid is attached to a solid support. google.com | Can be integrated into SPPS protocols; compatible with sensitive protecting groups like Pbf. google.com |
| Formaldehyde/Reducing Agent | Reductive amination using formaldehyde and a reducing agent like zinc. researchgate.net | A classic method for N-methylation. |
Nα-Methylation Techniques
Direct methylation of the α-amino group of a protected arginine derivative is a primary route to obtaining this compound. These techniques often involve the use of a temporary protecting group on the α-amine that facilitates methylation.
One of the prominent methods is the Biron-Kessler method, which is an adaptation of the Fukuyama procedure for solid-phase synthesis. googleapis.comresearchgate.net This approach involves the protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group. The sulfonamide proton is then sufficiently acidic to be removed by a mild base, and the resulting anion is methylated. A general protocol for on-resin N-methylation involves:
Sulfonylation: The free α-amino group on the resin-bound amino acid is reacted with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base. nih.gov
Methylation: The resulting sulfonamide is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like DBU. nih.gov
Deprotection: The o-NBS group is subsequently removed using a thiol, such as 2-mercaptoethanol, in the presence of a base to yield the Nα-methylated amine. nih.gov
Another approach involves the use of 5-chlorodibenzosuberane (Dbs-Cl) as a transient protecting group for the α-amino group. This method is compatible with Fmoc/tBu solid-phase peptide synthesis (SPPS) and is particularly suitable for amino acids with sensitive side chains like Arg(Pbf). google.comgoogle.com The Dbs group is introduced onto the free amine and, following the desired synthetic steps, can be cleaved under mild acidic conditions (e.g., 5% TFA), which leaves the Pbf group intact. google.comgoogle.com
Direct methylation of the Fmoc-protected amino acid has also been explored using reagents like methyl iodide (MeI) with a strong base such as sodium hydride (NaH). researchgate.net However, this approach can be challenging due to the basic lability of the Fmoc group and the risk of side reactions, such as the formation of the methyl ester. researchgate.netresearchgate.net
| Technique | Key Reagents | General Approach | Advantages | Challenges |
|---|---|---|---|---|
| Biron-Kessler Method (o-NBS) | o-NBS-Cl, Methylating Agent (e.g., Dimethyl sulfate), Base (e.g., DBU), Thiol (e.g., 2-Mercaptoethanol) | Temporary sulfonamide formation, methylation, and deprotection. | Efficient and practical for solid-phase synthesis. nih.gov | Requires multiple steps; potential for side-chain modification if not optimized. nih.gov |
| Dbs-Cl Protection | Dbs-Cl, Base, Methylating Agent, Mild Acid (e.g., TFA) | Transient protection of the α-amine, methylation, and mild acid deprotection. | Compatible with Fmoc/tBu SPPS and sensitive side chains like Arg(Pbf). google.comgoogle.com | Requires introduction and removal of the bulky Dbs group. |
| Direct Methylation (NaH/MeI) | NaH, MeI | Direct deprotonation and methylation of the Nα-H. | Potentially fewer steps. | Risk of Fmoc group cleavage and ester formation. researchgate.netresearchgate.net |
Oxazolidinone Ring Formation and Reduction
A widely employed strategy for the synthesis of N-methyl amino acids involves the formation of a 5-oxazolidinone intermediate, which is subsequently reduced to introduce the methyl group. google.comnih.govresearchgate.netbeilstein-journals.org This method offers a robust way to achieve N-methylation while protecting both the amino and carboxyl groups simultaneously. researchgate.net
The general procedure involves the condensation of an N-protected amino acid with formaldehyde, typically in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH), to form the oxazolidinone ring. beilstein-journals.orgscispace.com For the synthesis of this compound, a common precursor would be Z-Arg(Pbf)-OH, where the Z (benzyloxycarbonyl) group is used for Nα-protection due to the base-lability of the Fmoc group under certain methylation conditions. researchgate.net
Once the oxazolidinone is formed, the ring is opened and reduced to yield the N-methylated amino acid. A frequently used method for this reductive cleavage is treatment with triethylsilane (Et₃SiH) in the presence of trifluoroacetic acid (TFA). google.comscispace.com Following the formation of N-Me-Arg(Pbf)-OH, the Fmoc group can be introduced onto the α-amino group.
A proposed synthetic pathway is as follows:
Protection of Arginine: Start with Z-Arg-OH and introduce the Pbf protecting group onto the guanidino side chain to yield Z-Arg(Pbf)-OH. researchgate.net
Oxazolidinone Formation: React Z-Arg(Pbf)-OH with formaldehyde to form the corresponding 5-oxazolidinone. researchgate.net
Reductive Ring Opening: Hydrogenate the oxazolidinone, which simultaneously reduces the ring to the N-methyl amine and removes the Z-protecting group, yielding H-N-Me-Arg(Pbf)-OH. researchgate.net
Fmoc Protection: Introduce the Fmoc group onto the free α-amino group to obtain the final product, this compound.
While this method is effective for many amino acids, its application to those with functionalized side chains like arginine can sometimes be less efficient, potentially requiring alternative reductive cleavage conditions. researchgate.net
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| 1 | Z-Arg-OH, Pbf-Cl | Z-Arg(Pbf)-OH | Side-chain protection of the guanidino group. |
| 2 | Z-Arg(Pbf)-OH, Formaldehyde | Z-protected oxazolidinone of Arg(Pbf) | Formation of the key intermediate for methylation. |
| 3 | Z-protected oxazolidinone, H₂, Catalyst | H-N-Me-Arg(Pbf)-OH | Reductive ring opening to form the N-methyl amine and deprotection of the Z group. |
| 4 | H-N-Me-Arg(Pbf)-OH, Fmoc-OSu or Fmoc-Cl | This compound | Introduction of the final Nα-Fmoc protecting group. |
Selective Methylation Approaches
Achieving selective Nα-methylation of arginine requires a careful selection of protecting groups to prevent unwanted reactions at the guanidino side chain and the carboxylic acid terminus. The choice of the N-terminal protecting group is critical to the success of the methylation step.
For liquid-phase synthesis, using a protecting group other than Fmoc during the methylation step is often necessary. The Z-group, as mentioned in the oxazolidinone method, is a common choice due to its stability under the conditions required for methylation and its subsequent removal by hydrogenolysis. researchgate.net Other protecting groups, such as trifluoroacetyl (Tfa) or trityl (Trt), have also been investigated, though with varying degrees of success. researchgate.net For instance, attempts to methylate Trt-Arg(Pbf)-OMe were reported to be unsuccessful. researchgate.net
A key consideration in these selective methylation strategies is the order of protection and deprotection steps. A typical strategy involves:
Protection of the carboxyl group, often as a methyl or ethyl ester.
Protection of the α-amino group with a suitable temporary protecting group (e.g., Z, Boc, or o-NBS). researchgate.netgoogle.com
Protection of the guanidino side chain with the Pbf group.
Nα-methylation.
Selective deprotection of the temporary Nα- and carboxyl-protecting groups.
Introduction of the Fmoc group.
The use of commercially available this compound is often preferred for solid-phase peptide synthesis as it bypasses the need for on-resin methylation, which can sometimes be inefficient. nih.govuni-regensburg.de However, the synthesis of this building block itself relies on these selective methylation approaches. The development of robust on-resin methylation protocols compatible with the Pbf protecting group remains an active area of research to provide a more cost-effective and scalable solution for the synthesis of N-methylated peptides. google.com
Applications in Advanced Peptide Synthesis and Research
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-Arg(Pbf)-OH
This compound is primarily designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). chemimpex.comsigmaaldrich.com In this methodology, the Fmoc group provides temporary protection for the α-amino group, which can be removed under basic conditions, while the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group safeguards the arginine side-chain's reactive guanidino function. The N-methyl group, however, introduces significant steric hindrance, which complicates the coupling steps compared to its non-methylated counterpart. researchgate.netub.edu
The incorporation of N-methylated amino acids is a known strategy to modulate the pharmacological properties of peptides. researchgate.net this compound allows for the site-specific insertion of an N-methylated arginine residue into a peptide sequence, which can be crucial for enhancing biological activity or improving pharmacokinetic profiles. chemimpex.com For instance, N-methylation has been explored in the context of cell-penetrating peptides (CPPs). Research on Nα-methylated polyarginine peptides, such as Me-R5 and Me-R8, utilized commercially available this compound to successfully synthesize these modified CPPs. nih.gov The synthesis of such complex, arginine-rich methylated sequences underscores the utility of this derivative in creating advanced peptide structures for research into cellular uptake and drug delivery. nih.gov
The coupling of arginine derivatives in SPPS is notoriously challenging, and N-methylation exacerbates these difficulties. researchgate.netresearchgate.net The primary side reaction is the intramolecular cyclization of the activated carboxylic acid with the side-chain guanidino group, leading to the formation of a stable, six-membered δ-lactam. researchgate.netcsic.es This process consumes the activated amino acid, preventing its incorporation into the peptide chain and often resulting in deletion sequences (des-Arg peptides). rsc.orgrsc.org While this issue is extensively documented for Fmoc-Arg(Pbf)-OH, the underlying chemical mechanism also applies to its N-methylated analog.
To mitigate poor coupling efficiency and side reactions, researchers have developed optimized protocols. A key strategy involves carefully selecting coupling reagents and reaction conditions. For the related Fmoc-Arg(Pbf)-OH, studies have shown that using a combination of a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide (DIC), with an additive like OxymaPure (ethyl cyanohydroxyiminoacetate) is highly effective. csic.es
One successful approach for incorporating the challenging Fmoc-Arg(Pbf)-OH involves using minimal excesses of reagents at a controlled temperature. rsc.orgresearchgate.net For example, a protocol using 1.75 equivalents of the amino acid, 1.8 equivalents of DIC, and 1.5 equivalents of OxymaPure at 45°C has proven effective. rsc.org Elevating the temperature helps to speed up the coupling reaction, which can outcompete the rate of δ-lactam formation. csic.es The table below summarizes optimized conditions derived from studies on Fmoc-Arg(Pbf)-OH, which provide a strong starting point for its N-methylated counterpart.
| Parameter | Optimized Condition | Rationale | Reference |
| Amino Acid | 1.75 equiv. | Minimizes cost while ensuring sufficient reactant. | |
| Coupling Reagent | 1.8 equiv. DIC | Effective carbodiimide activator. | |
| Additive | 1.5 equiv. OxymaPure | Minimizes racemization and improves efficiency. | |
| Temperature | 45°C | Increases coupling rate to reduce lactam formation. | csic.esresearchgate.net |
The choice of solvent plays a critical role in the outcome of coupling reactions involving protected arginine. rsc.org Dimethylformamide (DMF) is the traditional solvent for SPPS, but due to its toxicity, greener alternatives like N-butylpyrrolidinone (NBP) have been investigated. csic.esacsgcipr.org
However, studies on Fmoc-Arg(Pbf)-OH have shown that δ-lactam formation is significantly exacerbated in NBP compared to DMF. csic.esrsc.org This is attributed to NBP's higher viscosity, which can impair the diffusion of the coupling reagents into the resin, slowing down the desired intermolecular coupling and favoring the intramolecular cyclization. rsc.org Research indicates that higher polarity solvent mixtures can help suppress lactam formation. rsc.org For instance, switching from a lower polarity solvent system like NBP/DOL to a more polar one like DMSO/DOL was shown to reduce the lactam-related side-product from 18% to 2% during the synthesis of Bivalirudin. rsc.org
The following table details the effect of different solvents on δ-lactam formation during the activation of Fmoc-Arg(Pbf)-OH, highlighting the importance of solvent selection.
| Solvent System | Polarity (ET(30) kcal mol-1) | δ-Lactam Formation (%) | Reference |
| NBP/DOL (2:8) | 40.84 | 72 | rsc.org |
| DMF | 43.38 | 24 | rsc.org |
| DMSO/DOL (4:6) | 43.38 | 10 | rsc.org |
| DMSO/2-Me-THF (4:6) | 43.16 | 5 | rsc.org |
In situ activation is a powerful strategy to maximize coupling efficiency while minimizing side reactions. This approach involves adding the activating agent (e.g., DIC) directly to the reaction vessel containing the resin, the Fmoc-amino acid, and the additive. csic.es This ensures that the activated amino acid is generated in the immediate presence of the free N-terminal amine of the growing peptide, promoting rapid coupling.
For the particularly difficult coupling of Fmoc-Arg(Pbf)-OH in NBP, a specialized in situ protocol was developed. rsc.orgresearchgate.net The strategy involves adding the Fmoc-Arg(Pbf)-OH and OxymaPure to the resin in NBP, equilibrating the temperature to 45°C, and then adding the DIC in two separate portions. csic.es This split addition of the activator maintains a high concentration of the desired nucleophile (the peptide's N-terminal amine) relative to the activated amino acid, further suppressing the formation of the δ-lactam. csic.es This method achieved a coupling yield of 100% with Fmoc-Arg(Pbf)-OH and is a recommended approach for the even more sterically hindered this compound. csic.es
This compound is compatible with automated solid-phase peptide synthesizers. nih.gov Automated synthesis offers advantages in reproducibility and efficiency. Researchers have successfully used automated SPPS to create Nα-methylated polyarginine peptides, employing methods that include elevated temperatures (90°C) for both coupling and Fmoc deprotection steps to accommodate the sterically hindered building blocks. nih.gov The development of specialized protocols for challenging couplings, such as those for Fmoc-Arg(Pbf)-OH, can often be adapted for use in automated systems, enabling the efficient construction of complex N-methylated peptides. researchgate.net
Strategies for Overcoming Coupling Difficulties (e.g., δ-lactam formation)
Synthesis of Modified Peptides and Peptidomimetics
This compound is instrumental in solid-phase peptide synthesis (SPPS) for introducing N-methylated arginine residues into a peptide sequence. nih.govchempep.com N-methylation is a key modification that can impart desirable characteristics to a peptide, such as increased resistance to enzymatic degradation by proteases, improved membrane permeability, and modulation of receptor binding affinity and selectivity. nih.govnih.gov The Pbf group provides stable protection for the highly reactive guanidine (B92328) side chain of arginine during synthesis and is readily removed under acidic conditions during the final cleavage step. chempep.com
Neurotensin (B549771) Analogs for Tumor Imaging and Endoradiotherapy
The N-methylated arginine derivative plays a crucial role in developing analogs of neurotensin (NT), a 13-amino acid peptide, for oncological applications. nih.gov The C-terminal fragment of NT, particularly NT(8-13), is responsible for binding to the neurotensin receptor 1 (NTR1), which is overexpressed in various cancers. However, natural NT degrades rapidly in serum. nih.gov
To overcome this, researchers introduce modifications to stabilize the peptide backbone. N-methylation of the Arginine at position 8 (Arg8) using this compound is a key strategy to prevent proteolytic cleavage at the Arg8-Arg9 bond. nih.govnih.gov These stabilized NT analogs are often chelated with radioisotopes for use in Positron Emission Tomography (PET) imaging or targeted endoradiotherapy of NTR1-positive tumors. nih.govmedchemexpress.com
In one study, this compound was used in the manual solid-phase peptide synthesis (SPPS) of alkyne-functionalized NT precursor peptides. nih.gov The incorporation of the Nα-methylated arginine was a critical step in creating derivatives with enhanced stability for subsequent radiolabeling and imaging applications. nih.gov
| Peptide Application | Key Modification | Building Block Used | Purpose |
| Neurotensin (NT) Analogs | N-methylation at Arg8 | This compound | Enhance stability against proteolytic degradation for tumor imaging (PET) and therapy. nih.govnih.gov |
| NTR1 Ligands | Introduction of N-methylated arginine | This compound | Develop stable ligands for targeting NTR1-positive tumors. nih.govmedchemexpress.com |
β-Homo-Amino Acids and Disulfide-Linked Cyclic Peptides
The synthesis of peptides incorporating non-standard amino acids, such as β-homo-amino acids, or featuring structural constraints like disulfide bridges, often employs a range of protected amino acid derivatives, including those of N-methylated arginine. In the development of proteolytically stable opioid-neurotensin hybrid peptidomimetics, researchers have utilized building blocks like Fmoc-β³hArg-OH alongside standard Fmoc-protected amino acids. acs.org While this specific study highlights a β-amino acid of arginine, the synthetic strategies are compatible with the inclusion of this compound to confer additional stability. acs.orggoogleapis.com
Similarly, the creation of disulfide-rich miniproteins and other cyclic peptides benefits from backbone modifications that enhance structural stability and biological activity. nih.gov Heterogeneous backbones that combine natural and artificial building blocks, including N-methylated residues, are a key approach. nih.gov The incorporation of this compound can be envisioned in such designs to introduce a positively charged, stabilized residue within a cyclic or disulfide-linked framework, thereby influencing the peptide's conformation and function.
Peptide-Based Inhibitors (e.g., NNMT inhibitors)
Macrocyclic peptides have emerged as promising allosteric inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and cancer. Using mRNA display techniques, researchers identified a series of macrocyclic peptides with inhibitory activity against NNMT. nih.gov
These peptides were subsequently synthesized via Fmoc solid-phase peptide synthesis (SPPS) for characterization. nih.gov A notable characteristic of the identified peptide hits was a high prevalence of hydrophobic and positively charged amino acids. The synthesis of such peptides often requires derivatives like Fmoc-Arg(Pbf)-OH or its N-methylated counterpart to introduce the necessary cationic charge while managing synthesis challenges. nih.gov The study found that the resulting macrocycles function as allosteric inhibitors, a novel mechanism for NNMT. nih.gov
| Inhibitor Type | Synthesis Method | Key Amino Acid Feature | Finding |
| Macrocyclic NNMT Inhibitors | Fmoc-SPPS | High abundance of positively charged and hydrophobic residues. | Peptides function as the first reported allosteric inhibitors of NNMT. nih.gov |
Y4R Ligands (Tetrapeptide Agonists, Hexapeptide Antagonists)
The neuropeptide Y (NPY) receptor Y4 (Y4R) is a target for developing treatments related to metabolism and gastrointestinal functions. Research into Y4R ligands often involves modifying the C-terminal fragments of endogenous agonists like human pancreatic polypeptide (hPP). acs.orguni-regensburg.de The synthesis of these peptide analogs, including tetrapeptide agonists and hexapeptide antagonists, relies on Fmoc-SPPS. acs.org
The incorporation of modified amino acids is a central strategy to enhance affinity and modulate function. Studies have explored the replacement of standard amino acids with aza-amino acids, D-amino acids, or carbamoylated arginine. acs.org The synthesis of these complex oligopeptides utilizes standard protected building blocks, including Fmoc-Arg(Pbf)-OH, as a cornerstone for introducing the critical arginine residue that is often essential for receptor interaction. acs.orguni-regensburg.de While these specific studies focused on other modifications, the established synthetic routes provide a framework where this compound could be substituted to investigate the impact of N-methylation on Y4R ligand activity.
Heterogeneous-Backbone Foldamers
Foldamers are oligomers with artificial backbones designed to mimic the three-dimensional structures of natural peptides and proteins. pitt.edu A particularly successful strategy involves creating "heterogeneous-backbone" foldamers by replacing a portion of the α-residues in a bioactive sequence with unnatural analogs, including N-methylated amino acids. nih.govnih.gov This approach aims to enhance proteolytic stability while retaining biological function. pitt.edu
This compound is explicitly listed as a commercially sourced reagent for the synthesis of such foldamers. nih.govpitt.edu Research comparing the proteolytic protection afforded by different backbone modifications (D-α-residues, Cα-methylated-α-residues, β³-residues, and N-Me-α-residues) has been conducted to establish design principles. nih.gov These studies show that N-methylation provides a degree of protection against enzymatic degradation, making building blocks like this compound valuable tools for rationally designing stable and functional protein mimics. nih.gov This strategy has been applied to mimic complex structures like zinc finger domains. pitt.edu
| Modification Type | Effect on Peptide Backbone | Building Block | Benefit |
| N-Me-α-residue | N-methylation of the amide nitrogen | This compound | Imparts proteolytic protection. nih.gov |
| D-α-residue | Inversion of stereochemistry | Fmoc-D-Arg(Pbf)-OH | Offers significant proteolytic stability. nih.govpeptide.com |
| β³-residue | Insertion of an extra carbon into the backbone | Fmoc-β³hArg-OH | Retains native side chains with altered backbone geometry. nih.govacs.org |
Antimicrobial Peptide Analogs
Arginine-rich peptides are a well-known class of antimicrobial peptides (AMPs). chempep.com A common strategy to improve the therapeutic potential of natural AMPs is to create synthetic analogs with enhanced stability and bioavailability. Introducing non-standard amino acids is a key method to achieve this. peptide.com
For instance, replacing L-arginine residues with its D-enantiomer, using Fmoc-D-Arg(Pbf)-OH, in the antimicrobial peptide oncocin dramatically increased its bioavailability from 25 minutes to over 8 hours while slightly improving antibacterial activity. peptide.com Similarly, N-methylation using this compound is another established technique to enhance the stability and cell-penetrating capabilities of peptides. This makes the compound a valuable reagent for synthesizing novel antimicrobial peptide analogs with improved drug-like properties. chempep.com
Peptide Vaccines and Immunotherapeutic Strategies
The development of synthetic peptide vaccines and immunotherapies relies on the precise construction of peptides that can elicit specific immune responses. This compound is utilized in the synthesis of such peptides. chemimpex.com The incorporation of N-methylated arginine can influence the peptide's conformation and stability, which are critical factors for recognition by the immune system. While direct research on this compound in approved vaccines is specific, its utility is rooted in its ability to create modified peptides for immunological research. chemimpex.com These peptides can be used to study immune responses, helping to design more effective immunotherapeutic strategies. chemimpex.com The enhanced stability against enzymatic degradation conferred by N-methylation is a particularly valuable attribute, as it can prolong the in-vivo half-life of a peptide vaccine, potentially leading to a more robust and sustained immune response. merckmillipore.comnih.gov
Peptide-Based Therapeutics
This compound is a key building block in the development of next-generation peptide-based therapeutics. chemimpex.comchemimpex.com The N-methylation of the peptide backbone is a strategic modification to enhance the pharmacological properties of bioactive peptides. merckmillipore.comenamine.net This simple alteration can lead to significantly improved metabolic stability, resistance to proteolytic enzymes, and increased cell permeability. merckmillipore.comnih.govresearchgate.net
A prominent area of application is in the synthesis of cell-penetrating peptides (CPPs), which are often rich in arginine. chempep.comcsic.es Research has shown that Nα-methylation of oligoarginine peptides can increase their cellular uptake compared to their non-methylated counterparts. nih.govnih.govmit.edu This enhanced penetration is attributed to a reduced energy cost of desolvation needed for crossing the lipid bilayer of cell membranes. nih.gov The use of this compound facilitates the synthesis of these modified CPPs, which are valuable as therapeutic agents themselves or as vectors for drug delivery. nih.govnih.gov
Furthermore, in the context of antimicrobial peptides (AMPs), selective N-methylation can be a tool to improve stability without compromising activity. For instance, in a study on the proline-rich antimicrobial peptide Chex1-Arg20, substitution with Nα-methyl-arginine at a specific position did not greatly affect its antibacterial activity against Klebsiella pneumoniae while aiming to reduce proteolytic degradation. frontiersin.org
Peptides for Bioconjugation and Targeted Drug Delivery Systems
The unique properties imparted by N-methylated arginine make this compound a valuable reagent for creating peptides used in bioconjugation and targeted drug delivery. chemimpex.comchemimpex.com Peptides designed for these purposes must be stable in biological fluids and capable of reaching their intended targets. The incorporation of N-methyl-arginine enhances proteolytic stability, a crucial factor for any peptide intended to circulate in the bloodstream. merckmillipore.com
The primary application in this area is the synthesis of advanced CPPs. nih.gov As research indicates, Nα-methylation enhances the cell-penetrating capabilities of arginine-rich peptides. nih.govnih.govmit.edu This makes them highly effective vehicles for delivering a variety of cargo—such as small molecule drugs, nucleic acids, or other peptides—into cells. nih.gov this compound is commercially available and used to synthesize these fully Nα-methylated oligoarginine peptides for evaluation in drug delivery contexts. nih.gov Studies have quantified the cellular uptake of these peptides, often using fluorescent labels, to confirm their superior performance. nih.gov
Peptides with Post-Translational Modifications
N-methylation of arginine is a common post-translational modification (PTM) that occurs in nature and plays a role in many cellular processes. glpbio.comiris-biotech.deacs.org this compound serves as a critical tool for synthetic chemists to incorporate this specific PTM directly into peptides during solid-phase peptide synthesis (SPPS). glpbio.comiris-biotech.desigmaaldrich.com This allows for the creation of synthetic peptides that mimic their naturally modified counterparts, enabling detailed studies of the functional roles of arginine methylation.
The use of this building block simplifies the synthesis of peptides containing N-methylated arginine residues, which would otherwise be challenging to produce. iris-biotech.desigmaaldrich.com Researchers can investigate how this modification affects protein-protein interactions, RNA recognition, and signal transduction pathways. iris-biotech.deacs.org For example, studies have used peptides synthesized with methylated arginine to explore its effect on RNA binding and cellular uptake. iris-biotech.de
Protein Engineering Applications
The principles of using this compound in peptide synthesis extend to the broader field of protein engineering. By incorporating N-methylated arginine at specific sites, scientists can fine-tune the properties of proteins and peptides. chemimpex.com
Improving Protein Properties (e.g., solubility, stability)
A key goal of protein engineering is to enhance the physical and biochemical properties of proteins for therapeutic or industrial use. The introduction of N-methylated amino acids via reagents like this compound is a powerful strategy to achieve this. chemimpex.commerckmillipore.com
Key Property Improvements:
Proteolytic Stability: N-methylation of the amide bond dramatically increases resistance to degradation by proteases, which can significantly extend the in-vivo half-life of peptide and protein drugs. merckmillipore.comnih.govresearchgate.net
Solubility: Backbone methylation can increase the solubility of peptides by disrupting interchain hydrogen bonding that leads to aggregation. merckmillipore.com This is particularly useful for handling and formulating aggregation-prone peptide sequences.
Conformational Control: The α-methyl group restricts rotational freedom around the peptide backbone, which can be used to favor specific secondary structures and reduce conformational flexibility. smolecule.com This can lead to enhanced binding affinity and specificity for a target receptor.
Cell Permeability: As established with CPPs, N-methylation can improve the ability of peptides and proteins to cross cell membranes, enhancing their bioavailability and efficacy for intracellular targets. nih.govnih.govresearchgate.net
The table below summarizes research findings on the impact of Nα-methylation on peptide properties, a modification made possible by using this compound.
| Property | Observation with Nα-Methylation | Research Context | Citation |
| Cellular Penetration | Increased cellular uptake in HeLa cells for fully Nα-methylated oligoarginine peptides (Me-R₅, Me-R₈) compared to canonical versions. | Evaluation of Nα-methylated oligoarginine as cell-penetrating peptides. | nih.govnih.gov |
| Octanol-Water Partitioning | Increasing N-methylation of Ac-Arg-NH₂ correlates with increased partitioning into octanol (B41247) in the presence of an anionic lipid, predicting higher cell-penetrative ability. | Proxy measurement for cell-penetrative efficacy. | nih.govnih.govmit.edu |
| Proteolytic Stability | N-methylation of peptide bonds confers high stability against proteases. | General strategy for improving peptide pharmacokinetics. | merckmillipore.comfrontiersin.org |
| Antibacterial Activity | Substitution of Arg20 with Nα-methyl-arginine in Chex1-Arg20 did not greatly affect activity against K. pneumoniae. | Engineering stable antimicrobial peptides. | frontiersin.org |
Analytical and Quality Control Considerations in Academic Research
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for the structural elucidation and verification of Fmoc-N-Me-Arg(Pbf)-OH.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound. Both ¹H and ¹³C NMR are employed to provide detailed information about the molecular framework. In ¹H NMR spectra of related arginine derivatives, specific chemical shifts can be observed for the various protons within the molecule. For instance, in a study of Fmoc-Arg(HCl)-OH, the addition of coupling agents was shown to cause significant changes in the chemical shifts of the mobile protons, indicating interactions at the guanidinium (B1211019) group. rsc.org While specific data for this compound is not detailed in the provided results, analogous studies on similar compounds demonstrate the utility of NMR in confirming the presence of the Fmoc, Pbf, and N-methyl groups through their characteristic proton and carbon signals. rsc.orgrsc.org
Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for confirming the identity of peptides into which it has been incorporated. nih.gov Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. For example, in the synthesis of peptides containing N-methylated arginine, mass spectrometry is used to verify the correct mass of the final product. nih.govacs.org Isotope-labeled versions of the compound, such as Fmoc-Arg(Pbf)-OH-¹³C₆, are also utilized in mass spectrometry-based applications like metabolic flux analysis. medchemexpress.com
Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. Characteristic absorption bands would be expected for the urethane (B1682113) carbonyl of the Fmoc group, the sulfonyl group of the Pbf protecting group, and the carboxylic acid. While specific IR data for this compound is not available in the provided search results, analysis of related compounds shows characteristic stretches for N-H, C=O, and S=O bonds, which would be anticipated in the spectrum of this compound. ethz.ch
UV-Vis spectroscopy is primarily used to quantify peptides containing chromophoric residues. nih.gov The Fmoc group itself exhibits strong UV absorbance, a property that is exploited in HPLC analysis for detection and quantification. ub.edu The deprotection of the Fmoc group can be monitored by measuring the absorbance of the released dibenzofulvene-piperidine adduct at around 300 nm. researchgate.net
Chromatographic Purity Assessment
Chromatographic methods are vital for assessing the purity of this compound and for monitoring the progress of peptide synthesis reactions.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of this compound and the peptides synthesized from it. vwr.com Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated based on its hydrophobicity. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
In academic research, HPLC is used to monitor the efficiency of coupling reactions involving this compound and to detect the formation of side products. csic.esrsc.org For example, studies have used HPLC to analyze the kinetics of activation and potential side reactions like δ-lactam formation when using Fmoc-Arg(Pbf)-OH. csic.esrsc.org The purity of the final peptides incorporating this amino acid derivative is also confirmed by HPLC, with purities often exceeding 97% being reported. acs.orgresearchgate.net
Data Tables
Table 1: Key Analytical Techniques for this compound
| Technique | Application | Key Information Provided |
| ¹H and ¹³C NMR | Structural Elucidation | Presence and environment of protons and carbons in the Fmoc, Pbf, and N-methyl groups. rsc.orgrsc.org |
| Mass Spectrometry | Molecular Weight Determination | Confirms the molecular mass of the compound and resulting peptides. nih.govacs.org |
| IR Spectroscopy | Functional Group Analysis | Identifies characteristic bonds such as C=O, S=O, and N-H. ethz.ch |
| UV-Vis Spectroscopy | Quantification & Reaction Monitoring | Quantifies peptides with chromophores and monitors Fmoc deprotection. nih.govresearchgate.net |
| HPLC | Purity Assessment & Reaction Monitoring | Determines the purity of the compound and monitors coupling efficiency and side reactions. acs.orgvwr.comcsic.esrsc.orgresearchgate.net |
Addressing Impurities (e.g., free amino acids, acetic acid)
Beyond the main compound and its enantiomer, other impurities can be present in this compound raw material. These can include free amino acids, which can lead to multiple incorporations during peptide synthesis, and residual solvents like acetic acid. nih.gov Acetic acid, even in small amounts, can cause chain termination. nih.gov Therefore, specifications often demand very low levels of such impurities, for example, <0.02% for acetic acid. nih.gov
Other potential impurities include Fmoc-β-Ala-OH and dipeptide impurities like Fmoc-β-Ala-Arg(Pbf)-OH. bachem.comresearchgate.net The presence of these impurities can lead to the formation of deletion or insertion sequences in the final peptide. researchgate.net Analytical methods must be capable of separating and quantifying these species to ensure the quality of the starting material. google.com For example, a supplier might specify limits for impurities such as Fmoc-β-ala-OH (≤0.2%) and the non-methylated Fmoc-Arg(pbf)-OH (≤0.2%). alphabiopharm.com
Table 3: Common Impurity Specifications
| Impurity | Specified Limit | Reference |
|---|---|---|
| Fmoc-β-ala-OH | ≤0.2% | alphabiopharm.com |
| Fmoc-Arg(pbf)-OH | ≤0.2% | alphabiopharm.com |
| Acetic acid content | 77 mg/kg | bachem.com |
This table is interactive. Click on the headers to sort the data.
Elemental Analysis
Elemental analysis provides a fundamental measure of a compound's purity by comparing the experimentally determined percentage composition of elements (Carbon, Hydrogen, Nitrogen, Sulfur) with the theoretically calculated values based on the molecular formula. For this compound, the molecular formula is C₃₅H₄₂N₄O₇S. achemblock.comchemimpex.comsigmaaldrich.com This analysis is a cornerstone of compound characterization, confirming the empirical formula and, by extension, the molecular weight (662.80 g/mol ). sigmaaldrich.com
Table 4: Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 35 | 420.385 | 63.42% |
| Hydrogen | H | 1.008 | 42 | 42.336 | 6.39% |
| Nitrogen | N | 14.007 | 4 | 56.028 | 8.45% |
| Oxygen | O | 15.999 | 7 | 111.993 | 16.89% |
| Sulfur | S | 32.06 | 1 | 32.06 | 4.84% |
| Total | | | | 662.802 | 100.00% |
This table is interactive. Click on the headers to sort the data. The values are calculated based on the molecular formula and standard atomic weights.
Optical Rotation Measurements
Optical rotation is a physical property used to characterize chiral molecules. It measures the extent to which a compound rotates the plane of polarized light. For a specific enantiomer, the optical rotation is a constant value under defined conditions of concentration, solvent, temperature, and wavelength. For the related compound, Fmoc-D-Arg(Pbf)-OH, a specific optical rotation of [α]D²⁴ = +5.5° (c=1% in DMF) has been reported. bachem.com Another source reports a value of [α]/D -5.5±1.0° (c = 1 in DMF) for Fmoc-Arg(Pbf)-OH, though the enantiomer is not specified. sigmaaldrich.com For Fmoc-α-Me-L-Arg(Pbf)-OH, a value of [a]D²⁰ = +9 ±1 °(C=1 in CHCl3) is documented. chemimpex.com These measurements are crucial for confirming the enantiomeric identity of the compound.
Table 5: Reported Optical Rotation Values for Related Compounds
| Compound | Optical Rotation | Conditions | Reference |
|---|---|---|---|
| Fmoc-D-Arg(Pbf)-OH | [α]D²⁴ = +5.5° | c=1% in DMF | bachem.com |
| Fmoc-Arg(Pbf)-OH | [α]/D = -5.5±1.0° | c = 1 in DMF | sigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
Mechanistic Studies and Side Reactions of Fmoc N Me Arg Pbf Oh
The use of Fmoc-N-Me-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS) is accompanied by specific mechanistic pathways and potential side reactions that can impact the efficiency of synthesis and the purity of the final peptide. A thorough understanding of these processes is crucial for optimizing synthetic protocols. This section details the mechanisms of protecting group cleavage, common side reactions such as δ-lactam formation, and strategies to mitigate these issues.
Future Directions and Emerging Research
Development of Greener Synthesis Approaches
The extensive use of hazardous solvents in solid-phase peptide synthesis (SPPS) has prompted a shift towards more environmentally benign methodologies. rsc.org Research is actively exploring alternative solvents and strategies to reduce the environmental footprint of producing peptides that incorporate residues like N-Me-Arg(Pbf)-OH.
Alternative Solvents (e.g., NBP, binary mixtures)
Traditional solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are facing increasing regulatory scrutiny due to their toxicity. rsc.orglu.se This has accelerated the search for "greener" alternatives that maintain high performance in SPPS.
One of the most promising replacements is N-butylpyrrolidinone (NBP) . lu.seacs.org Studies have shown that NBP can effectively replace DMF in SPPS, demonstrating good resin swelling capabilities and solubility for Fmoc-protected amino acids and reagents. rsc.orglu.seacs.org Although NBP has a higher viscosity than DMF, which can sometimes slow reaction rates, this can often be mitigated by increasing the reaction temperature. rsc.orgcsic.esrsc.org For instance, a specific protocol for incorporating the particularly challenging Fmoc-Arg(Pbf)-OH using NBP at 45°C has been developed to overcome issues like δ-lactam formation, a common side reaction. csic.esrsc.orgrsc.orgresearchgate.net This strategy involves in situ activation and careful control of reagent equivalents to ensure efficient coupling. csic.esrsc.org
Binary solvent mixtures also represent a viable green chemistry approach. rsc.org These mixtures can offer superior properties compared to neat solvents. rsc.org For example, mixtures of DMSO/2-Me-THF and NBP/DOL have been investigated to reduce side reactions like arginine lactamization during the coupling of Fmoc-Arg(Pbf)-OH. rsc.org The ability to tune the polarity and viscosity of the solvent system by altering the mixture ratio provides a powerful tool for optimizing synthesis outcomes. rsc.org
| Solvent/Mixture | Key Findings | Reference(s) |
| N-Butylpyrrolidinone (NBP) | A viable, less toxic alternative to DMF and NMP. lu.seacs.org Higher viscosity can be offset by elevated temperatures. rsc.orgcsic.es Special protocols developed for problematic couplings like Fmoc-Arg(Pbf)-OH. csic.esrsc.org | rsc.orglu.seacs.orgcsic.esrsc.org |
| Binary Mixtures (e.g., DMSO/2-Me-THF, NBP/DOL) | Can offer improved properties over neat solvents. rsc.org Help suppress side reactions such as Arg-lactamization. rsc.org Allows for fine-tuning of solvent polarity and viscosity. rsc.org | rsc.orgrsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to traditional solvents, often used in mixtures to enhance performance. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
Reduced Solvent Consumption Strategies
Innovative strategies to address this include:
Minimal-Rinsing SPPS (MR-SPPS): This approach optimizes rinsing protocols to drastically cut down on the volume of solvent used after coupling and deprotection steps without compromising peptide purity. teknoscienze.comscribd.com
Solvent-Free Mechanochemistry: While still in its early stages for peptide synthesis, this technique avoids organic solvents altogether, offering a highly sustainable alternative. tandfonline.com
Total Wash Elimination: A novel process utilizing evaporative removal of a volatile base (like pyrrolidine) at elevated temperatures completely eliminates the need for washing steps during the deprotection cycle. nih.gov This method has shown success with greener solvents like NBP, demonstrating its potential to significantly reduce solvent waste. nih.gov
Peptide Easy Clean (PEC) Technology: This catch-and-release method combines green SPPS with a purification process that requires less solvent, improving the ecological footprint of the entire manufacturing operation. bachem.com
Advanced Protecting Group Chemistries
The choice of protecting group for the arginine side chain is crucial for successful peptide synthesis. While the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is widely used, it has limitations, including the need for strong acid for removal and potential steric hindrance. chempep.com The presence of an N-methyl group on the alpha-amine, as in Fmoc-N-Me-Arg(Pbf)-OH, can further complicate synthesis.
Research into advanced protecting groups aims to overcome these challenges. For example, the 1,2-dimethylindole-3-sulfonyl (MIS) group has been introduced as an alternative to Pbf. nih.govmdpi.com The MIS group is significantly more acid-labile, allowing for faster and milder deprotection conditions. nih.gov Another approach revisits the use of the nitro (NO2) group for arginine protection. mdpi.com The NO2 group effectively prevents δ-lactam formation during coupling and can be removed under mild, reductive conditions while the peptide is still on the resin, offering an orthogonal strategy to the final acid cleavage. mdpi.com
Integration with Chemoenzymatic Synthesis
Chemoenzymatic Peptide Synthesis (CEPS) is an emerging technology that combines the advantages of chemical synthesis with the high specificity and mild reaction conditions of enzymatic processes. tandfonline.comqyaobio.com This method can reduce the need for extensive side-chain protection and minimizes the use of toxic reagents. qyaobio.com
The integration of building blocks like this compound into CEPS workflows presents both opportunities and challenges. While enzymes offer stereoselective peptide bond formation, their substrate scope can be limited. qyaobio.comnih.gov N-methylation, in particular, can hinder recognition by some proteases used for ligation. ru.nl
Current research focuses on:
Enzyme Engineering: Modifying enzymes like trypsin or subtilisin through site-directed mutagenesis to enhance their stability and broaden their substrate specificity to better accommodate N-methylated amino acids. nih.govru.nl
Substrate Mimetics: Designing activated esters that mimic the natural substrates of enzymes to facilitate the irreversible formation of peptide bonds, even with non-canonical residues. nih.gov
Optimized Reaction Conditions: Exploring novel reaction media, such as frozen aqueous solutions, to improve yields and control enzymatic activity. nih.gov
Novel Peptide Ligands and Therapeutics
The incorporation of N-methylated amino acids, using reagents like this compound, is a key strategy in modern drug discovery. csic.es N-methylation of the peptide backbone can confer several advantageous properties:
Enhanced Metabolic Stability: The tertiary amide bond created by N-methylation is resistant to cleavage by proteases, increasing the peptide's half-life in vivo. csic.es
Improved Cell Permeability: N-methylation can increase a peptide's lipophilicity, which may enhance its ability to cross cell membranes. csic.esnih.gov
Modulation of Conformation: The steric bulk of the methyl group restricts the peptide's conformational flexibility, which can lock it into a bioactive shape and improve binding affinity to its target.
Arginine-rich peptides, known as cell-penetrating peptides (CPPs), are of particular interest for their ability to deliver therapeutic cargoes into cells. chempep.com Studies have shown that Nα-methylation of oligoarginine peptides can increase their partitioning into hydrophobic environments, which is predictive of greater cell-penetrating ability. nih.gov Therefore, this compound is a vital tool for synthesizing next-generation CPPs and other peptide therapeutics with improved pharmacokinetic profiles. chemimpex.com
Applications in Radiopharmaceutical Development and Nuclear Medicine
Radiolabeled peptides are becoming increasingly important for both diagnostic imaging (PET, SPECT) and targeted radionuclide therapy in oncology. rsc.orgresearchgate.net Amino acid derivatives are particularly attractive for developing tumor imaging agents because cancer cells often have an upregulated amino acid metabolism. nih.gov
Arginine derivatives are being explored as tracers to identify arginine-deficient tumors, which are susceptible to arginine deprivation therapy. nih.gov The development of radiolabeled arginine analogues allows for non-invasive imaging and monitoring of these tumors. nih.gov
While direct applications of this compound in this field are still emerging, the principles of peptide modification for improved biological properties are highly relevant. N-methylation could be used to enhance the stability and tumor retention of peptide-based radiotracers. For instance, modifying a peptide ligand with N-methylated arginine could improve its in vivo performance. The synthesis of such modified ligands would rely on building blocks like this compound, which would be incorporated into a chelator-conjugated peptide sequence before labeling with a diagnostic or therapeutic radionuclide such as Gallium-68, Lutetium-177, or Bromine-76. snmjournals.orgmdpi.com
Q & A
Q. How should Fmoc-N-Me-Arg(Pbf)-OH be stored and handled to maintain stability?
this compound should be stored at -20°C in a desiccated environment to prevent hydrolysis or degradation. For experimental use, dissolve the compound in DMSO (up to 175 mg/mL, with sonication) to ensure homogeneity. Avoid repeated freeze-thaw cycles, as this may compromise purity .
Q. What analytical methods are recommended to assess the purity of this compound?
Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA), monitoring absorbance at 220 nm. Purity thresholds should exceed ≥95% (HPLC) and ≥98% (TLC). Discrepancies between TLC and HPLC results may arise due to differences in sensitivity to polar impurities; confirmatory mass spectrometry (MS) is advised for critical applications .
Q. How does N-methylation of arginine affect solubility and coupling efficiency in peptide synthesis?
N-methylation reduces hydrogen-bonding capacity, improving solubility in organic solvents like DMF or NMP. However, steric hindrance from the methyl group can slow coupling kinetics. Pre-activation with DIC/OxymaPure in DMF at 45–60°C enhances coupling efficiency by mitigating steric effects .
Advanced Research Questions
Q. How can δ-lactam formation be minimized during solid-phase synthesis using this compound?
δ-Lactam formation occurs via intramolecular cyclization of the activated arginine derivative. To suppress this:
Q. What strategies prevent racemization when incorporating Fmoc-N-Me-D-Arg(Pbf)-OH into peptide sequences?
Racemization is minimized by:
Q. How can contradictions between analytical data (e.g., HPLC vs. TLC) be resolved for this compound batches?
Discrepancies often stem from method-specific detection limits:
Q. What solvent systems optimize coupling efficiency for N-methylated arginine in hydrophobic peptide sequences?
For hydrophobic contexts:
- Replace DMF with NMP (N-methylpyrrolidone) to improve solubility.
- Add 0.1 M OxymaPure to suppress racemization.
- Use a 2:1 (v/v) DCM:DMF mixture to reduce aggregation of growing peptide chains .
Methodological Tables
Table 1: Coupling Efficiency of this compound Under Different Conditions
Table 2: Analytical Specifications for this compound
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
